molecular formula C13H16O2 B1315514 Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone CAS No. 87141-66-0

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone

Cat. No.: B1315514
CAS No.: 87141-66-0
M. Wt: 204.26 g/mol
InChI Key: VBGMKIIMHWHHBN-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a chemical compound with the molecular formula C13H16O2. It belongs to the family of ketones and is characterized by a cyclopropyl group attached to a 2-(4-methoxyphenyl)ethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 4-methoxyphenylacetic acid in the presence of a base, followed by oxidation to form the ketone. Another method involves the use of cyclopropylcarbinol and 4-methoxyphenylacetyl chloride under Friedel-Crafts acylation conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, recrystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is unique due to the presence of both the cyclopropyl and 2-(4-methoxyphenyl)ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-cyclopropyl-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGMKIIMHWHHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518070
Record name 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87141-66-0
Record name 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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